ethyl 3-({[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate
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Description
Ethyl 3-({[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C25H22N4O5 and its molecular weight is 458.474. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents
This research outlines the synthesis and evaluation of new quinazolines, highlighting their potential antimicrobial applications. Notably, ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate and its derivatives were synthesized and tested against various bacterial and fungal strains, including Escherichia coli and Staphylococcus aureus, indicating significant antimicrobial activity (Desai, N., Shihora, P. N., & Moradia, D., 2007).
Hydrogen-Bonded Supramolecular Structures
Research on ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate revealed its capacity to form chain structures through hydrogen bonding, underscoring the significance of molecular interactions in the development of supramolecular architectures. Such structures could have implications for the design of new materials and pharmaceutical compounds (Portilla, J., et al., 2007).
New Routes to Oxadiazoles and Pyridopyridazines
The study introduces novel methodologies for synthesizing oxadiazoles and pyridopyridazines, offering insights into the versatility of ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate as a precursor for diverse electrophilic reagents. This research paves the way for developing new heterocyclic compounds with potential applications in medicinal chemistry (Elnagdi, M. H., et al., 1988).
Synthesis Technology Optimization
A methodological study on ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate demonstrates an optimized synthesis approach, offering a high-yield, industry-applicable process. Such advancements in synthesis technology are crucial for the scalable production of chemical compounds (Qiao-yun, F., 2012).
Structural Characterization of Oxadiazole Derivatives
The structural analysis of oxadiazole derivatives used as spacers in the synthesis of potential angiotensin receptor antagonists offers valuable insights into their molecular interactions. Understanding these interactions is essential for the rational design of receptor antagonists with improved efficacy (Meyer, E., et al., 2003).
Properties
IUPAC Name |
ethyl 3-[[2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5/c1-3-33-25(32)18-6-4-7-19(14-18)26-21(30)15-29-13-5-8-20(24(29)31)23-27-22(28-34-23)17-11-9-16(2)10-12-17/h4-14H,3,15H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPPWGBCNMYSRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.